molecular formula C11H12ClN3 B1488795 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole CAS No. 1247585-61-0

4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole

Cat. No. B1488795
CAS RN: 1247585-61-0
M. Wt: 221.68 g/mol
InChI Key: DWSRSWDAXWSFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole, also known as CEPT, is an organic compound used in a variety of scientific research applications. It is a member of the triazole family, a class of heterocyclic compounds made up of five atoms: carbon, nitrogen, and oxygen. CEPT is a versatile compound that has a wide range of applications in organic and medicinal chemistry, as well as in biochemistry and physiology.

Scientific Research Applications

4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been used in the synthesis of polymers and in the synthesis of certain heterocyclic compounds. It has also been used in the synthesis of dyes and pigments.

Mechanism Of Action

The mechanism of action of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is not fully understood, but it is believed to be related to its ability to form strong bonds with other molecules. 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is able to form strong bonds with other molecules due to its electron-withdrawing ability, which allows it to form hydrogen bonds with other molecules. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is able to form strong covalent bonds with other molecules due to its electron-donating ability.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibacterial properties. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have anti-inflammatory and antioxidant properties. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have an effect on the immune system, as it has been shown to stimulate the production of cytokines and other immunomodulatory molecules.

Advantages And Limitations For Lab Experiments

4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is its stability, which allows it to be stored for long periods of time without degrading. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the main limitations of using 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is its toxicity, which can be a concern in certain laboratory experiments.

Future Directions

There are a number of possible future directions for the use of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole in scientific research. One potential future direction is the use of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole in the development of new drugs and therapeutics. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new polymers and materials for use in various applications. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new dyes and pigments for use in various applications. Finally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new catalysts for use in various chemical reactions.

properties

IUPAC Name

4-(chloromethyl)-1-(2-ethylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-9-5-3-4-6-11(9)15-8-10(7-12)13-14-15/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSRSWDAXWSFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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